molecular formula C8H7BrF2O B6333700 1-(4-Bromo-2,3-difluorophenyl)ethanol CAS No. 1823588-17-5

1-(4-Bromo-2,3-difluorophenyl)ethanol

Cat. No. B6333700
CAS RN: 1823588-17-5
M. Wt: 237.04 g/mol
InChI Key: XCJFOGOFZZTMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromo-2,3-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7BrF2O . It is a derivative of ethanol where one of the hydrogen atoms in the ethyl group is replaced by a 4-Bromo-2,3-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2,3-difluorophenyl)ethanol” consists of an ethyl group (C2H5) attached to a phenyl group (C6H4) which is substituted with bromine (Br) and two fluorine (F) atoms . The exact positions of these substituents could affect the properties of the molecule.

Scientific Research Applications

Biocatalytic Synthesis of Enantiopure Vic-Halohydrins

Enantiopure vicinal halohydrins (vic-halohydrins) serve as valuable building blocks for natural products and pharmaceuticals. Biocatalytic methods offer an efficient alternative to conventional chemical reactions. Notably, ketoreductases catalyze asymmetric reductions, lipases or esterases enable kinetic resolution, and halohydrin dehalogenases perform stereoselective biotransformation. Additionally, cytochrome P450 monooxygenases catalyze asymmetric hydroxylation, while haloalkane dehalogenases facilitate asymmetric dehalogenation. Aldolases play a role in aldehyde condensation. Researchers have improved wild-type enzymes through rational protein design or directed evolution to enhance enantioselectivity .

Fluorinated Biaryl Derivatives via Suzuki Cross-Coupling

1-(4-Bromo-2,3-difluorophenyl)ethanol can be used as a precursor for synthesizing fluorinated biaryl compounds. Suzuki cross-coupling reactions with aryl and heteroaryl halides allow the incorporation of fluorine atoms into biaryl structures, which find applications in materials science and drug discovery .

Fluorodiazaborinines for Explosive Detection

By treating 1-(4-Bromo-2,3-difluorophenyl)ethanol with diamines, conjugated fluorodiazaborinines can be synthesized. These compounds exhibit fluorescence changes upon interaction with explosives, making them useful for sensing and detection applications .

Advanced Battery Science

Researchers explore the use of halogenated compounds in battery materials. While specific applications may vary, 1-(4-Bromo-2,3-difluorophenyl)ethanol could play a role in developing novel electrolytes or electrode materials for energy storage systems .

Analytical Chemistry and Mass Spectrometry

Scientists utilize halogenated compounds as standards or internal controls in mass spectrometry and chromatography. 1-(4-Bromo-2,3-difluorophenyl)ethanol may find applications in method development, calibration, and quality control .

properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJFOGOFZZTMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)Br)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.